molecular formula C26H24ClN5O4S B2980415 N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476434-10-3

N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No.: B2980415
CAS No.: 476434-10-3
M. Wt: 538.02
InChI Key: OCABBQFMTVGTNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a triazole ring, a sulfanyl group, and an amide group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel heterocyclic compounds derived from related compounds have been explored, highlighting their potential for medical and chemical applications. For example, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and characterized through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectral studies. These compounds have been evaluated for their potential inhibitory activities against lipase and α-glucosidase, indicating their possible therapeutic applications (Bekircan et al., 2015).

Antimicrobial Applications

Research into the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring has shown that these compounds exhibit promising antibacterial and antifungal activities. The study's findings suggest the potential of these derivatives in developing new therapeutic agents for treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Chemiluminescence and Catalytic Applications

Investigations into the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes provide insights into the applications of these compounds in analytical chemistry, particularly in light-emitting reactions. These studies explore the stability and light-emitting properties of dioxetanes under different conditions, contributing to the development of chemiluminescent probes and sensors (Watanabe et al., 2010).

Environmental and Health Monitoring

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, with a focus on their herbicidal activity, points to the relevance of these compounds in environmental science and agriculture. The ability to control a broad spectrum of vegetation at low application rates highlights the potential of these compounds in developing more efficient and environmentally friendly herbicides (Moran, 2003).

Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O4S/c1-35-19-11-7-17(8-12-19)25(34)28-15-23-30-31-26(32(23)22-6-4-3-5-21(22)27)37-16-24(33)29-18-9-13-20(36-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCABBQFMTVGTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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